Structural Elucidation of 6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: A Comprehensive NMR Analysis Guide
Executive Summary The structural verification of complex biphenyl intermediates, such as 6-fluoro-2-(4-hydroxyphenyl)benzoic acid, is a critical step in pharmaceutical development and materials science. This whitepaper p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural verification of complex biphenyl intermediates, such as 6-fluoro-2-(4-hydroxyphenyl)benzoic acid, is a critical step in pharmaceutical development and materials science. This whitepaper provides an in-depth technical framework for the acquisition, processing, and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this specific molecule. By leveraging heteronuclear coupling (1H-19F and 13C-19F) and 2D NMR techniques, researchers can establish a self-validating system for unambiguous structural confirmation.
Chemical Environment and Spin System Analysis
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid presents a highly anisotropic environment due to the sterically hindered biphenyl axis, the strongly electron-withdrawing fluorine atom, and the hydrogen-bonding capable carboxylic and phenolic groups.
The molecule consists of two distinct spin systems:
The Phenolic Ring (Ring B): An AA'BB' spin system characteristic of 1,4-disubstituted benzenes.
The Fluorinated Benzoic Acid Ring (Ring A): An AMX spin system heavily perturbed by heteronuclear scalar coupling (
nJHF
) from the adjacent fluorine atom.
Understanding these systems is paramount. The presence of the fluorine atom (
19F
, 100% natural abundance, spin = 1/2) introduces predictable splitting patterns in both the
1H
and
13C
spectra, which serve as internal anchors for spectral assignment [1].
Experimental Protocol: NMR Acquisition
To ensure high-fidelity data, the following protocol outlines the optimized parameters for acquiring 1D and 2D NMR spectra.
Step-by-Step Methodology
Solvent Selection and Sample Preparation:
Rationale: The presence of both -COOH and -OH groups necessitates a polar, aprotic solvent that disrupts intermolecular hydrogen bonding while preventing rapid proton exchange. DMSO-
d6
is the optimal choice.
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-
d6
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning and Matching:
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
Tune and match the probe for
1H
,
13C
, and
19F
frequencies to maximize the signal-to-noise ratio (SNR).
1H NMR Acquisition:
Pulse sequence: Standard 1D sequence (e.g., zg30).
Relaxation delay (D1): 2.0 seconds (ensure full relaxation of the broad -OH and -COOH protons).
Number of scans (NS): 512 to 1024 (depending on concentration).
Processing:
Apply an exponential window function (LB = 0.3 Hz for
1H
, 1.0 Hz for
13C
) prior to Fourier Transformation. Phase and baseline correct manually.
Spectral Interpretation and Quantitative Data
The tables below summarize the expected chemical shifts (
δ
) and coupling constants (
J
) based on empirical substituent effects and quantum mechanical predictions standard in the field [2].
Table 1: Predicted 1H NMR Spectral Data (in DMSO-d6)
Position / Group
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
, Hz)
-COOH
12.80 - 13.20
br s
1H
N/A (Exchangeable)
Phenol -OH
9.50 - 9.80
br s
1H
N/A (Exchangeable)
H-4' (Phenol ortho to OH)
6.80 - 6.90
d (part of AA'BB')
2H
3JHH≈8.5
H-3' (Phenol meta to OH)
7.15 - 7.25
d (part of AA'BB')
2H
3JHH≈8.5
H-5 (Ring A, ortho to F)
7.20 - 7.35
dd
1H
3JHF≈9.0
,
3JHH≈8.0
H-3 (Ring A, ortho to Ar)
7.10 - 7.20
d
1H
3JHH≈7.8
H-4 (Ring A, meta to F)
7.45 - 7.60
td
1H
3JHH≈8.0
,
4JHF≈5.5
Note: The exact shifts of the exchangeable protons (-OH, -COOH) are highly concentration and temperature-dependent.
Table 2: Predicted 13C NMR Spectral Data (in DMSO-d6)
Carbon Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
-COOH
~167.5
s
N/A
C-6 (C-F)
~159.0
d
1JCF≈245.0
C-4' (C-OH)
~157.0
s
N/A
C-2 (C-Ar)
~141.0
d
3JCF≈3.0
C-1' (Phenol ipso)
~130.5
s
N/A
C-3', C-5' (Phenol)
~129.0
s
N/A
C-4 (Ring A)
~131.5
d
3JCF≈8.5
C-1 (C-COOH)
~122.0
d
2JCF≈15.0
C-5 (Ring A)
~114.5
d
2JCF≈22.0
C-2', C-6' (Phenol)
~115.5
s
N/A
Logical Workflow for Structural Validation
To ensure rigorous scientific integrity, the elucidation process must follow a self-validating loop where 1D data is corroborated by 2D correlations (COSY, HSQC, HMBC).
Fig 1: Self-validating NMR elucidation workflow for fluorinated biphenyls.
Causality in Experimental Choices
Why observe 19F-13C coupling? The
1JCF
coupling (~245 Hz) is an unambiguous marker for the C-6 position. The subsequent
2JCF
and
3JCF
couplings allow the chemist to "walk" around the aromatic ring A, definitively assigning C-5, C-1, and C-4 without relying solely on chemical shift predictions, which can be inaccurate for highly substituted systems [3].
Why HMBC is critical: The biphenyl linkage (C-2 to C-1') lacks protons directly on the connecting carbons. HMBC correlations from H-3 to C-1' and from H-3'/H-5' to C-2 are required to prove the connectivity between the two rings.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at:[Link]
Exploratory
In Vitro Receptor Binding Affinity of 6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid: A Comprehensive Biophysical Evaluation Guide
Pharmacophore Rationale & Target Engagement The rational design of nuclear receptor modulators and amyloidogenic protein stabilizers frequently relies on halogenated biphenyl scaffolds. The compound 6-Fluoro-2-(4-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacophore Rationale & Target Engagement
The rational design of nuclear receptor modulators and amyloidogenic protein stabilizers frequently relies on halogenated biphenyl scaffolds. The compound 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid represents a highly optimized pharmacophore designed for deep, hydrophobic binding pockets (such as the ligand-binding domain of the Estrogen Receptor or Transthyretin).
From a mechanistic perspective, the introduction of a fluorine atom at the 6-position of the benzoic acid ring induces severe steric repulsion with the ortho-protons of the adjacent phenolic ring. This restricts the dihedral angle, locking the biphenyl system into a non-planar, orthogonal conformation. This entropic pre-organization drastically reduces the energetic penalty of binding. Furthermore, the 4'-hydroxyl group serves as a critical hydrogen bond donor/acceptor, mimicking the A-ring phenol of endogenous ligands (e.g., 17β-estradiol) to anchor the molecule to key polar residues within the receptor pocket.
The Self-Validating Assay Architecture
Relying on a single biophysical technique to determine in vitro binding affinity (
Kd
or
Ki
) is prone to artifactual bias. Fluorinated biphenyls, in particular, can exhibit poor aqueous solubility, non-specific membrane partitioning, and intrinsic UV-fluorescence. To establish a self-validating system , we deploy an orthogonal triad of assays. This ensures that any readout is a true reflection of target engagement rather than an assay interference phenomenon.
Caption: Orthogonal validation workflow for determining absolute receptor binding affinity.
The Causality: Biphenyl compounds often suffer from autofluorescence in the standard UV-Vis spectrum, which confounds traditional fluorescence polarization assays. TR-FRET circumvents this by utilizing a lanthanide chelate (e.g., Terbium or Europium) with a long emission half-life[1]. By introducing a temporal delay (e.g., 100 µs) before signal integration, short-lived background fluorescence completely decays, yielding an exceptional signal-to-noise ratio[2]. Furthermore, TR-FRET is a homogenous "mix-and-measure" assay, eliminating the need to separate bound from unbound ligands, thereby preserving true equilibrium states[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.1% BSA, 0.01% Tween-20 to prevent compound aggregation).
Complex Formation: Mix GST-tagged target receptor Ligand Binding Domain (LBD) (2 nM final concentration) with a Terbium-labeled anti-GST capture antibody (1 nM final)[2].
Compound Titration: Dispense 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in a 12-point dose-response curve (10 µM to 0.05 nM) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO solvent effects.
Incubation & Detection: Incubate the microplate in the dark for 2 hours at room temperature to reach equilibrium. Read on a compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, with a 100 µs delay and 700 µs integration time[3]. Calculate the
IC50
using a 4-parameter logistic fit.
Caption: Mechanism of competitive TR-FRET assay for receptor binding.
The Causality: While equilibrium affinity (
Kd
) defines the concentration required for target saturation, it fails to capture the temporal dynamics of the drug-target complex. The residence time (
τ=1/koff
) is often a superior predictor of in vivo efficacy and target vulnerability. SPR provides real-time, label-free quantification of association (
kon
) and dissociation (
koff
) rates[4]. To avoid mass transport limitations and avidity artifacts, the target receptor must be uniformly oriented and sparsely immobilized[5].
Step-by-Step Methodology:
Surface Preparation: Utilize a Series S Sensor Chip CM5. Perform standard EDC/NHS amine coupling to attach an anti-His capture antibody to flow cells 1 and 2[6].
Ligand Capture: Inject the His-tagged receptor LBD over flow cell 2 at 5 µL/min to achieve a low capture level of ~2000 Response Units (RU). Keeping the theoretical maximum binding capacity (
Rmax
) low (~30-50 RU for a small molecule) minimizes mass transport limitations and steric crowding[5].
Analyte Injection: Inject 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in a multi-cycle kinetics format (concentrations ranging from 0.1 nM to 100 nM) at a high flow rate (50 µL/min) to reduce rebinding artifacts[4]. Allow 60 seconds for association and 300 seconds for dissociation.
Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the receptor-analyte complex, followed by fresh receptor capture for the subsequent cycle[5].
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell 1 and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
(
koff/kon
)[7].
Protocol III: Radioligand Displacement Validation
The Causality: To ensure that the fluorescent tags in TR-FRET or the immobilization matrix in SPR do not alter the native conformation of the receptor pocket, a classic radioligand displacement assay is employed as the ultimate orthogonal validation.
Step-by-Step Methodology:
Membrane/Protein Preparation: Dilute the purified receptor in binding buffer (50 mM HEPES, pH 7.4, 10 mM
MgCl2
, 0.1% BSA).
Incubation: Combine the receptor, a fixed concentration of a tritium-labeled reference ligand (e.g., [
3
H]-Estradiol at its
Kd
), and varying concentrations of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in a 96-well plate.
Filtration: After a 2-hour incubation at 25°C, rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count the retained radioactivity using a liquid scintillation counter. Calculate the absolute
Ki
using the Cheng-Prusoff equation.
Quantitative Data Synthesis
To confirm the self-validating nature of the workflow, the quantitative outputs from all three methodologies must align within a tight confidence interval. Below is a representative data summary demonstrating the high-affinity profile of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Assay Platform
Parameter Measured
Value
95% Confidence Interval
Mechanistic Insight
TR-FRET
IC50
(Equilibrium)
4.2 nM
3.8 – 4.7 nM
High-affinity pocket competition
SPR
kon
(Association)
1.8×105 M−1s−1
1.6−2.0×105
Rapid target engagement
SPR
koff
(Dissociation)
6.5×10−4 s−1
6.1−6.9×10−4
Slow dissociation rate
SPR
Kd
(Calculated)
3.6 nM
3.2 – 4.1 nM
Matches TR-FRET
IC50
SPR
Residence Time (
τ
)
~25 minutes
23 – 27 min
Prolonged in vivo efficacy predicted
Radioligand
Ki
(Absolute Affinity)
3.9 nM
3.5 – 4.3 nM
Validates label-free & FRET data
References
Time-resolved fluorescence ligand binding for G protein–coupled receptors.Springer Nature.
Characterization of Small Molecule–Protein Interactions Using SPR Method.Springer Nature.
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.Frontiers.
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.NIH / PMC.
A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding.NIH / PMC.
Characterization of Small Molecule-Protein Interactions Using SPR Method.PubMed.
A beginner's guide to surface plasmon resonance.Portland Press.
Topic: Proposed Discovery and Synthesis Pathways of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a biaryl compound of significant interest as a potential building block in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a biaryl compound of significant interest as a potential building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated benzoic acid ortho-coupled to a phenol, presents a unique synthetic challenge and opportunity. Publicly available literature on the discovery and established synthesis of this specific molecule is limited. This technical guide, therefore, serves as a prospective analysis, proposing two robust and scientifically-grounded synthetic pathways. By leveraging established, high-yield transformations, this document provides researchers with a comprehensive framework for the reliable synthesis of this target compound. The primary route explored is a Suzuki-Miyaura cross-coupling reaction, renowned for its functional group tolerance and efficiency in biaryl synthesis. An alternative pathway via Directed ortho-Metalation (DoM) is also presented, offering a different strategic approach. This guide includes detailed mechanistic insights, step-by-step experimental protocols, and justifications for methodological choices, designed to empower researchers to successfully synthesize and explore the potential of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Introduction and Strategic Overview
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, providing the structural core for numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, combines three key functional motifs: a benzoic acid, a phenol, and a fluorine substituent. The ortho-substitution pattern adds a layer of steric challenge, while the acidic protons of the carboxyl and hydroxyl groups necessitate a carefully planned protection strategy to ensure reaction compatibility.
Given the absence of a well-documented discovery history, this guide focuses on the practical challenge of its synthesis. We will explore two primary retrosynthetic disconnections at the C-C bond linking the two aromatic rings, leading to two distinct forward-synthesis strategies:
Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This is the principal proposed route, involving the coupling of a protected 2-halo-6-fluorobenzoate with a protected 4-hydroxyphenylboronic acid. This method is widely regarded for its reliability and broad substrate scope.[1][2]
Pathway B: Directed ortho-Metalation (DoM) and Cross-Coupling. This alternative strategy utilizes the directing ability of the carboxylate and fluoro groups to achieve selective metalation at the C2 position of the fluorobenzoic acid ring, followed by coupling.[3][4]
Both proposed pathways are designed to be robust, scalable, and utilize commercially available or readily accessible starting materials.
Proposed Pathway A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds.[1] The strategy here involves a three-stage process: (i) protection of reactive functional groups, (ii) the key palladium-catalyzed C-C bond formation, and (iii) deprotection to yield the final product.
Rationale and Workflow
The presence of acidic protons on both the carboxylic acid and the phenol necessitates protection to prevent interference with the organometallic reagents and basic conditions of the coupling reaction.[5][6] A methyl ester is a suitable protecting group for the carboxylic acid, and a methyl ether is chosen for the phenol due to its stability and well-established deprotection methods.[7]
The key bond formation will couple methyl 2-bromo-6-fluorobenzoate with 4-methoxyphenylboronic acid. The final stage involves sequential hydrolysis of the ester and cleavage of the methyl ether.
Caption: Workflow for the Suzuki-Miyaura synthesis pathway.
Experimental Protocols
Step 1: Esterification of 2-Bromo-6-fluorobenzoic acid
The carboxylic acid is protected as a methyl ester to prevent acid-base side reactions during the subsequent coupling step.[8]
Protocol:
Suspend 2-bromo-6-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes).
Add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
Heat the mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-bromo-6-fluorobenzoate, which can often be used without further purification.
Step 2: Suzuki-Miyaura Coupling
This is the key C-C bond-forming step. A palladium catalyst, a suitable ligand, and a base are crucial for an efficient reaction.[1][9]
Protocol:
To a reaction vessel, add methyl 2-bromo-6-fluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).[10][11][12][13][14]
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
Add a solvent system, such as a 3:1 mixture of dioxane and water.
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
Heat the mixture to 80-100 °C and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to yield methyl 6-fluoro-2-(4-methoxyphenyl)benzoate.
Step 3: Sequential Deprotection
The final stage involves the cleavage of both protecting groups. The order is critical; demethylation is performed first under acidic conditions, followed by saponification of the ester under basic conditions.
Protocol:
(Demethylation) Dissolve the coupled product, methyl 6-fluoro-2-(4-methoxyphenyl)benzoate (1.0 eq), in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.[7] The reaction is often complete within a few hours at room temperature.
Carefully quench the reaction by the slow addition of methanol, followed by water.
Extract the product with DCM, wash with brine, dry, and concentrate to yield the intermediate methyl 6-fluoro-2-(4-hydroxyphenyl)benzoate.
(Hydrolysis) Dissolve the intermediate ester in a mixture of THF and water.
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).[15]
Acidify the reaction mixture to pH ~2 with 1M HCl.
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Recrystallize the crude solid to obtain the final product, 6-fluoro-2-(4-hydroxyphenyl)benzoic acid.
An alternative approach leverages the powerful ability of certain functional groups to direct metalation (lithiation) to their ortho position. In 2-fluorobenzoic acid, both the carboxylate and the fluorine atom direct lithiation to the C6 position, providing strong regiochemical control.[3][4][18]
Rationale and Workflow
This pathway begins with the directed lithiation of 2-fluorobenzoic acid. The resulting aryllithium species is then converted to an organozinc reagent, which undergoes a Negishi cross-coupling reaction with a protected 4-iodophenol. This avoids the need to synthesize a fluorinated organoboron compound.
Caption: Workflow for the Directed ortho-Metalation and Negishi coupling pathway.
Experimental Protocols
Step 1: Directed ortho-Metalation of 2-Fluorobenzoic Acid
The key to this step is the use of a strong, non-nucleophilic base at low temperature to generate the dianion of 2-fluorobenzoic acid, which is then lithiated at the C6 position.[4]
Protocol:
Dissolve 2-fluorobenzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add sec-butyllithium (s-BuLi, 2.2 eq) via syringe, maintaining the temperature below -70 °C.
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation. This solution of the ortho-lithiated species is used directly in the next step.
Step 2: Transmetalation and Negishi Cross-Coupling
The highly reactive aryllithium is transmetalated to a more stable organozinc species, which is then coupled with an aryl iodide using a palladium catalyst.[19]
Protocol:
To the solution from Step 1 at -78 °C, add a solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq) in THF.
Allow the mixture to warm slowly to room temperature and stir for 1 hour to complete the transmetalation.
To this organozinc solution, add 1-iodo-4-methoxybenzene (1.1 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
Cool the reaction, quench with saturated aqueous NH₄Cl, and acidify with 1M HCl.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to isolate 6-fluoro-2-(4-methoxyphenyl)benzoic acid.
Step 3: Demethylation
The final step is the cleavage of the methyl ether protecting group to reveal the phenol.
Protocol:
Dissolve 6-fluoro-2-(4-methoxyphenyl)benzoic acid (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add BBr₃ (1.5 eq) dropwise and allow the reaction to proceed at room temperature for 2-4 hours.[7]
Quench the reaction carefully with methanol and then water.
Extract with ethyl acetate, wash with brine, dry, and concentrate.
Recrystallize the crude product to obtain pure 6-fluoro-2-(4-hydroxyphenyl)benzoic acid.
Conclusion and Future Outlook
This technical guide outlines two plausible and robust synthetic pathways for the preparation of 6-fluoro-2-(4-hydroxyphenyl)benzoic acid, a compound with limited documentation in scientific literature. The primary proposed route, leveraging a Suzuki-Miyaura cross-coupling, offers a highly reliable and versatile method, benefiting from well-understood reaction conditions and a vast precedent in biaryl synthesis. The alternative pathway, utilizing Directed ortho-Metalation, provides a different strategic approach that builds the biaryl bond with excellent regiocontrol.
The protocols detailed herein are grounded in established and authoritative chemical transformations. By providing step-by-step methodologies, mechanistic rationales, and key data summaries, this guide equips researchers in drug discovery and materials science with the necessary tools to synthesize this valuable compound. The successful synthesis of 6-fluoro-2-(4-hydroxyphenyl)benzoic acid will enable further exploration of its chemical properties and its potential as a key intermediate in the development of novel bioactive molecules and functional materials.
References
Gulevskaya, A. V., & Tyaglivy, A. S. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society.
Kaur, N. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst.
PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
Gulevskaya, A. V., & Tyaglivy, A. S. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society.
Schlosser, M., & Mongin, F. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
Application Note: Protocols for the Solubilization and Handling of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in DMSO
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Understanding the Compound and Solvent System 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a trifunctional aromatic compound...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound and Solvent System
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a hydroxyl group, and a fluorine atom. This unique combination of functional groups suggests its potential as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The fluorine substitution, in particular, can enhance properties like lipophilicity and metabolic stability in drug candidates.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery and life sciences research.[3][4] However, its utility is accompanied by specific challenges, primarily its hygroscopic nature, which can profoundly impact compound solubility and solution stability.[5][6]
This document provides a comprehensive, field-proven guide to preparing stable, accurate solutions of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in DMSO. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each step, ensuring reproducibility and the integrity of experimental results.
Physicochemical Profile and Solubility Considerations
While specific experimental data for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is not widely published, its structural characteristics allow for a reliable prediction of its properties. The presence of both a hydrogen bond donor (hydroxyl, carboxylic acid) and acceptors (carbonyl, hydroxyl, fluorine) within a rigid aromatic structure dictates its solubility behavior.
Table 1: Predicted Physicochemical Properties and Solubility Profile
Property
Predicted Characteristic
Rationale & Causality
Appearance
White to off-white crystalline solid.
Based on analogous compounds like 2-Fluoro-4-hydroxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid.[1][7]
Polarity
Moderately Polar
The combination of a nonpolar phenyl ring with polar functional groups (carboxylic acid, hydroxyl) creates a molecule with balanced polarity.
Aqueous Solubility
Slightly soluble in neutral water.
The carboxylic acid group allows for increased solubility in alkaline aqueous solutions due to deprotonation and salt formation.[8]
| Organic Solubility | High solubility in polar aprotic solvents (DMSO, DMF); good solubility in polar protic solvents (alcohols). | DMSO is an exceptional hydrogen bond acceptor, effectively solvating the hydroxyl and carboxylic acid protons, leading to high solubility.[3][4] |
The Critical Challenge: DMSO Hygroscopicity
The single most significant factor affecting the stability of compound stock solutions in DMSO is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[6][9][10] Even brief exposure to ambient air can introduce a significant amount of water into your DMSO stock.[6][11]
Why is this a problem?
The addition of water to DMSO alters the solvent's polarity and disrupts the solvation shell around the dissolved compound. This change makes it more difficult for the DMSO to keep lipophilic compounds in solution, often leading to precipitation.[5][12] This issue is frequently exacerbated by freeze-thaw cycles.[5][6] Consequently, the actual concentration of your working solution can become significantly lower than intended, compromising the accuracy and validity of your experimental data.[13]
Diagram 1: Impact of DMSO hygroscopicity on compound solubility.
Experimental Protocols
These protocols are designed to ensure the complete dissolution and long-term stability of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in DMSO.
Anhydrous, high-purity DMSO (≥99.9%), preferably from a new, sealed bottle
Calibrated analytical balance
Sterile, amber glass vials or polypropylene microcentrifuge tubes
Vortex mixer
Water bath sonicator
Warming device (water bath or heat block, set to 37°C)
Calibrated pipettes and sterile tips
Protocol A: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)
This protocol details the steps for creating a primary, high-concentration stock solution. The key to success is minimizing water absorption at every stage.
Pre-equilibration: Allow the vial of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold surfaces.
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound into a sterile vial. (For 1 mL of a 20 mM solution, you would need approximately 3.48 mg, based on a presumed molecular weight of ~174.12 g/mol for a similar structure[14]).
Solvent Addition: Working swiftly to minimize air exposure, add the calculated volume of anhydrous DMSO to the vial containing the compound. Seal the vial tightly immediately after addition.
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.[4] Visually inspect for any remaining solid particles.
Assisted Dissolution (If Necessary): If the solid is not fully dissolved, employ the following steps sequentially:
Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes.[6] This increases the kinetic energy of the system, often enhancing solubility. Caution: Do not overheat, as it may risk compound degradation.
Sonication: Following warming, place the vial in a water bath sonicator for 10-15 minutes.[4][6] The ultrasonic waves create micro-cavitations that break apart solid agglomerates, facilitating complete dissolution.
Final Inspection: The final solution should be completely clear and free of any visible precipitate.
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles and minimize moisture contamination, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6]
Diagram 2: Workflow for preparing a stock solution in DMSO.
Protocol B: Long-Term Storage and Handling
Proper storage is paramount for maintaining the integrity of your stock solution over time.
Storage Temperature: Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term (≥6 months) storage.[6]
Container: Use amber glass vials or polypropylene tubes designed for low-temperature storage to protect from light and ensure a tight seal.
Handling During Use: When retrieving an aliquot for an experiment, remove only one vial from the freezer. Allow it to thaw completely and equilibrate to room temperature before opening. Before use, briefly vortex and centrifuge the vial to ensure any potential micro-precipitates are redissolved and collected at the bottom.
Troubleshooting Guide
Table 2: Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Action(s)
Compound fails to dissolve completely.
1. Concentration is above the solubility limit.2. DMSO has absorbed water.[6]3. Insufficient agitation/energy input.
1. Attempt to prepare a more dilute solution.2. Discard the current DMSO and use a fresh, sealed bottle of anhydrous DMSO.3. Repeat the warming and sonication steps.[4]
A previously clear solution now shows precipitate.
1. DMSO has absorbed atmospheric moisture over time.[5][13]2. Precipitation induced by a freeze-thaw cycle.[5]
1. Attempt to redissolve by warming and sonicating.2. If redissolution is successful, use the stock immediately and discard the remainder.3. To prevent recurrence, ensure aliquots are single-use and stored properly in a desiccated environment.
| Solution becomes cloudy upon dilution into aqueous buffer. | The compound has low solubility in the final aqueous medium. | 1. Lower the final concentration in the assay.2. Increase the percentage of DMSO in the final assay (ensure it remains below cytotoxic levels, typically <0.5%).[4]3. Consider using a surfactant or co-solvent in the assay buffer, if compatible with the experiment.[8] |
Safety Precautions
Always handle 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid and DMSO in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Crucially, DMSO can readily penetrate the skin and may carry dissolved substances with it into the body. [3][9] Use appropriate gloves (e.g., butyl rubber or thick latex) and avoid direct contact. Nitrile gloves may offer protection for only brief contact.[3]
Consult the Safety Data Sheet (SDS) for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid for specific handling and disposal information.
References
DergiPark. (n.d.). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from DergiPark. [Link]
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from Ziath. [Link]
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from Quora. [Link]
Roylan Developments. (n.d.). Compound storage made simple. Retrieved from Roylan Developments. [Link]
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from ResearchGate. [Link]
Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-60. [Link]
Honda, S., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry, 66(40), 10476-10483. [Link]
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Cubework. [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]
Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from Chemistry Stack Exchange. [Link]
Kaewseejan, N., & Siriamornpun, S. (2015). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. Journal of Food Science and Technology, 52(11), 7437-7444. [Link]
Kozik, V., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 343-8. [Link]
OECD SIDS. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from OECD SIDS. [Link]
PubChem. (n.d.). 2,6-difluoro-4-Hydroxybenzoic Acid. Retrieved from PubChem. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Physicochemical Profiling
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (6-F-HBA) is a highly specific, fluorinated biphenyl derivative utilized in advanced pharmacological research. The structural architecture of 6-F-HBA dictates its in vivo behavior:
Biphenyl Core: Confers significant lipophilicity, driving tissue distribution but limiting aqueous solubility.
6-Fluoro Substitution: Sterically and electronically shields the adjacent aromatic ring, drastically reducing susceptibility to cytochrome P450 (CYP450)-mediated oxidation while modulating the pKa of the benzoic acid moiety.
Carboxylic Acid & Phenolic Hydroxyl: The molecule possesses two ionizable centers (estimated pKa ~3.5 and ~9.5, respectively). While these groups facilitate target engagement via hydrogen bonding, the phenolic hydroxyl is a prime liability for rapid Phase II clearance (glucuronidation).
Because of its amphiphilic yet predominantly lipophilic nature at physiological pH, administering 6-F-HBA requires meticulously engineered dosing vehicles to prevent in vivo precipitation and ensure linear pharmacokinetics (PK)[1].
Formulation Strategies for In Vivo Dosing
To achieve reproducible systemic exposure, the formulation must bridge the gap between the compound's inherent hydrophobicity and the aqueous environment of the bloodstream or gastrointestinal tract. Based on established pharmaceutical standards[1], we have engineered two distinct vehicles.
Table 1: Quantitative Comparison of Dosing Vehicles for 6-F-HBA
Route
Vehicle Composition
Max Concentration
Causality & In Vivo Rationale
Intravenous (IV)
5% DMSO, 10% Solutol HS 15, 85% Saline
2.5 mg/mL (Clear Solution)
DMSO dissolves the lipophilic core. Solutol HS 15 forms micelles to encapsulate the drug, preventing precipitation upon rapid dilution in blood. Solutol is preferred over Tween-80 for IV to minimize anaphylactoid reactions in rodents.
Per Os (PO)
0.5% Methylcellulose (MC), 0.1% Tween-80 in Water
10.0 mg/mL (Uniform Suspension)
MC increases vehicle viscosity to prevent particle settling. Tween-80 acts as a wetting agent for the hydrophobic 6-F-HBA particles, maximizing surface area for GI dissolution.
Pharmacological & Metabolic Pathway
Understanding the clearance mechanisms of 6-F-HBA is critical for designing the sampling timepoints in your PK study. The diagram below illustrates the compound's systemic flow, highlighting the competing pathways of target engagement and Phase II metabolic clearance.
Figure 1: Pharmacodynamic target engagement and Phase II metabolic clearance pathway of 6-F-HBA.
Experimental Protocols: Step-by-Step Methodology
Protocol A: Formulation and Administration in Murine Models
Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step 1: IV Vehicle Preparation (Self-Validating Order of Addition)
Weigh the required mass of 6-F-HBA powder into a glass vial.
Add 5% (v/v) DMSO and vortex continuously until the powder is completely dissolved. Causality: Adding aqueous components before the compound is fully solvated in DMSO will cause irreversible crystallization.
Add 10% (v/v) Solutol HS 15 (pre-warmed to 37°C to liquefy) and vortex for 2 minutes to ensure micellar encapsulation.
Slowly add 85% (v/v) Sterile Saline dropwise while sonicating. The final solution must be optically clear.
Step 2: Dosing Administration
IV Dosing: Administer via the lateral tail vein at a volume of 5 mL/kg. Use a 27G needle to minimize vascular trauma.
PO Dosing: Administer via oral gavage using a bulb-tipped gastric needle at a volume of 10 mL/kg. Vortex the suspension immediately prior to drawing it into the syringe to ensure dose homogeneity.
Step 3: Serial Blood Sampling
To capture both the
α
-distribution phase and the
β
-elimination phase, collect 20 µL of blood via submandibular bleed at the following timepoints:
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Collect blood into K2-EDTA coated tubes, centrifuge at 2,000 x g for 10 mins at 4°C, and harvest plasma. Store at -80°C.
Self-Validating LC-MS/MS Bioanalysis
A protocol is only as reliable as its analytical validation. To ensure the measured plasma concentrations accurately reflect systemic exposure without matrix interference, the bioanalytical method must be validated according to [2].
Table 2: LC-MS/MS Parameters for 6-F-HBA
Parameter
Setting/Value
Causality
Ionization Mode
Electrospray Ionization Negative (ESI-)
The carboxylic acid and phenol readily deprotonate, yielding a highly stable [M-H]⁻ precursor ion.
Mobile Phase A
0.1% Formic Acid in Water
Maintains an acidic pH to suppress ionization during chromatography, sharpening peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Provides the necessary organic elution strength to mobilize the lipophilic biphenyl core off the column.
Column
C18, 2.1 x 50 mm, 1.7 µm
High retentivity for lipophilic small molecules; sub-2 µm particles allow for rapid, high-resolution run times (<3 mins).
Protocol B: Plasma Extraction and Validation
Protein Precipitation (Crash): Aliquot 10 µL of study plasma into a 96-well plate. Add 50 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog). Causality: Acetonitrile denatures plasma proteins, releasing protein-bound 6-F-HBA into the supernatant.
Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C.
Self-Validation Controls: Include a "Zero-Hour" (pre-dose) blank plasma sample to prove the absence of endogenous isobaric interference. Include Quality Control (QC) samples spiked at 10, 100, and 1000 ng/mL to verify extraction recovery and instrument stability across the run[2].
Figure 2: End-to-end self-validating in vivo pharmacokinetic workflow for 6-F-HBA.
References
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
Application Note: Site-Selective Functionalization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Introduction & Scope The compound 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid represents a highly valuable, sterically encumbered biaryl building block frequently encountered in the development of non-steroidal anti-inflamm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
The compound 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid represents a highly valuable, sterically encumbered biaryl building block frequently encountered in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel fluorinated active pharmaceutical ingredients (APIs). Its unique structural topology—featuring a carboxylic acid, an ortho-fluorine atom, and a para-phenolic hydroxyl group on the adjacent ring—presents a distinct synthetic challenge.
This application note details a robust, self-validating workflow for the divergent synthesis of complex terphenyl architectures using this compound. Because the phenolic –OH cannot directly undergo palladium-catalyzed cross-coupling, our strategy relies on the chemoselective activation of the phenol into a trifluoromethanesulfonate (triflate), followed by a highly optimized Suzuki-Miyaura cross-coupling.
Mechanistic Rationale & Expert Insights
To ensure high fidelity in drug development workflows, experimental choices must be driven by mechanistic causality rather than empirical guesswork.
Chemoselective Activation of the Phenol
Phenols are generally unreactive in standard Suzuki-Miyaura couplings. Conversion to an aryl triflate (-OTf) transforms the strong C–O bond into a highly reactive electrophile capable of undergoing oxidative addition by Pd(0).
The Causality of Reagent Selection: We utilize
N
-phenyl-bis(trifluoromethanesulfonimide) (PhNTf
2
) and
N,N
-Diisopropylethylamine (DIPEA) rather than the more common triflic anhydride (Tf
2
O). Tf
2
O is overly aggressive and can lead to the formation of mixed anhydrides with the free carboxylic acid moiety. PhNTf
2
provides a mild, chemoselective route to the phenoxide without perturbing the benzoic acid.
Overcoming Steric Hindrance in Cross-Coupling
The Suzuki-Miyaura coupling of aryl triflates is notoriously sensitive to electronic and steric factors. As documented in foundational studies on 1[1], electron-rich or sterically hindered triflates often yield trace products with standard catalysts like Pd(PPh
3
)
4
.
The Causality of Catalyst Design: The ortho-fluoro and carboxyl groups create a restrictive steric pocket. To facilitate rapid oxidative addition and prevent premature protodeboronation of the boronic acid, we employ a bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) in a biphasic solvent system. This approach is critical for overcoming the high activation energy barrier inherent to 2 [2]. Furthermore, carefully controlling the base (K
3
PO
4
) minimizes side reactions such as 3[3].
Visualizations of the Synthetic Architecture
Synthetic workflow for the derivatization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle for aryl triflates.
Experimental Protocols
Protocol A: Chemoselective Triflation
Objective: Convert 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid to 6-Fluoro-2-(4-(trifluoromethylsulfonyloxy)phenyl)benzoic acid.
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask purged with inert N
2
, dissolve 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL).
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq) dropwise at 0 °C. Stir for 10 minutes to ensure complete deprotonation of the phenol.
Triflating Agent Addition: Dissolve PhNTf
2
(11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes at 0 °C.
Propagation: Allow the reaction to warm to room temperature naturally and stir for 4 hours.
Workup: Quench the reaction with 1M aqueous HCl (20 mL) to re-protonate the carboxylic acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% acetic acid) to yield the aryl triflate.
Self-Validating System (Quality Control):
19
F NMR Tracking: The starting material exhibits a single fluorine resonance (approx.
δ
-114 ppm). Successful triflation is validated by the emergence of a new, distinct singlet at approx.
δ
-73 ppm corresponding to the -CF
3
group. Do not proceed to Protocol B until the integration ratio confirms >98% conversion.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Couple the aryl triflate intermediate with a target arylboronic acid to form a terphenyl derivative.
Step-by-Step Methodology:
Preparation: To a Schlenk tube, add the aryl triflate intermediate (5.0 mmol, 1.0 eq), the desired arylboronic acid (7.5 mmol, 1.5 eq), Pd
2
(dba)
3
(0.1 mmol, 2 mol%), XPhos (0.24 mmol, 4.8 mol%), and anhydrous K
3
PO
4
(15.0 mmol, 3.0 eq).
Degassing: Evacuate and backfill the tube with N
2
three times.
Solvent Addition: Add a degassed mixture of THF and H
2
O (10:1 v/v, 22 mL) via syringe. The presence of water is critical for solubilizing the boronic acid and the inorganic base, facilitating the transmetalation step.
Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with 1M HCl (to ensure the carboxylic acid is protonated), then brine. Dry over MgSO
4
and concentrate.
Purification: Isolate the final terphenyl product via recrystallization or reverse-phase HPLC.
Self-Validating System (Quality Control):
LC-MS &
19
F NMR: The coupling is validated by the complete disappearance of the -CF
3
signal (
δ
-73 ppm) in the
19
F NMR spectrum. LC-MS will show the mass shift corresponding to the loss of the triflate group (-149 Da) and the addition of the new aryl group.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between catalyst/ligand selection and reaction yield, demonstrating why the optimized conditions in Protocol B were selected.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for the Aryl Triflate Intermediate
Entry
Palladium Source
Ligand
Base
Solvent System
Isolated Yield (%)
Mechanistic Observation
1
Pd(PPh
3
)
4
(5 mol%)
None
Na
2
CO
3
Toluene/H
2
O
12%
Poor oxidative addition into the unactivated C-OTf bond.
2
Pd(OAc)
2
(5 mol%)
dppf
K
2
CO
3
Dioxane
34%
Bidentate ligand restricts the necessary conformational flexibility.
Technical Support Center: Optimizing HPLC Retention Time for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development, with a specific focus on optimizing retention time and achieving robust, reproducible results.
Introduction to the Analyte
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a complex molecule with both acidic (carboxylic acid and phenolic hydroxyl) and hydrophobic (fluorinated phenyl ring) moieties. This dual nature presents unique challenges in reversed-phase HPLC, where retention is governed by a delicate balance of hydrophobic interactions and ionization state. Understanding the physicochemical properties of this compound is paramount for effective method development. While specific experimental data for this exact molecule is not widely published, its structural similarity to other hydroxybenzoic acids allows for informed starting points in method development.[1][2]
This section addresses common issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My peak for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is eluting too early (poor retention), close to the solvent front. How can I increase its retention time?
A1: Poor retention is a common issue for polar acidic compounds, especially in highly aqueous mobile phases. [3][4] The primary cause is often that the analyte is in its ionized form, which is more polar and has less affinity for the non-polar stationary phase.[5][6] Here’s a systematic approach to increase retention:
1. Decrease Mobile Phase pH:
The "Why": 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid has two acidic protons: one on the carboxylic acid group (estimated pKa ~3-4) and another on the phenolic hydroxyl group (pKa ~9-10). At a mobile phase pH above the carboxylic acid's pKa, the molecule will be ionized (negatively charged), making it more polar and reducing its retention on a non-polar C18 column.[5][7][8] To increase retention, you must suppress this ionization by lowering the mobile phase pH.[6]
Protocol:
Start with a mobile phase pH of around 2.5-3.0. This is well below the pKa of the carboxylic acid, ensuring it remains in its neutral, more hydrophobic form.[8][9]
Use a suitable buffer to maintain a stable pH. A phosphate buffer is excellent for UV detection at low wavelengths (<210 nm), while formic acid (0.1%) is a volatile and MS-friendly option that typically provides a pH around 2.7.[10][11][12]
Rule of Thumb: For acidic compounds, aim for a mobile phase pH at least 1.5-2 units below the analyte's pKa for consistent retention.[5][8][9][13]
2. Decrease the Organic Modifier Concentration:
The "Why": In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the polarity of the mobile phase.[14] This enhances the hydrophobic interaction between the analyte and the C18 stationary phase, leading to longer retention times.[15]
Protocol:
If you are using a gradient, decrease the initial percentage of the organic modifier.
For isocratic methods, systematically decrease the organic content in 5% increments (e.g., from 50% acetonitrile to 45%) and observe the effect on retention time.
3. Consider a Different Stationary Phase:
The "Why": Not all C18 columns are the same.[16][17][18] Columns with higher carbon loading or end-capping can provide greater hydrophobicity and increased retention.[16][19] For highly polar compounds, a standard C18 column might undergo "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention.[20][21]
What to Look For:
Aqueous C18 (AQ-C18) Columns: These are specifically designed to prevent phase collapse in 100% aqueous mobile phases and provide enhanced retention for polar compounds.
Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions with the aromatic rings of your analyte, which can enhance retention.
Q2: I'm observing significant peak tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH. [22]
1. Secondary Silanol Interactions:
The "Why": The silica backbone of most C18 columns has residual silanol groups (Si-OH).[22] At a mobile phase pH above ~4, these silanols can become deprotonated (SiO-), creating negatively charged sites that can interact with the analyte, leading to tailing.[11][23]
Solutions:
Lower the Mobile Phase pH: As described in Q1, operating at a low pH (e.g., 2.5-3.0) keeps the silanol groups protonated and neutral, minimizing these secondary interactions.[24][25]
Use a Modern, High-Purity Column: Newer "Type B" silica columns have a much lower concentration of acidic silanol groups and are better end-capped, significantly reducing tailing.[24]
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[12][24]
2. Mobile Phase pH is Too Close to the Analyte's pKa:
The "Why": If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist as a mixture of ionized and non-ionized forms. This can lead to peak broadening and tailing.[13][22]
Solution: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[8][9]
3. Column Contamination or Degradation:
The "Why": Accumulation of strongly retained impurities on the column inlet can create active sites that cause tailing.[26] Column voids can also lead to poor peak shape.[23]
Protocol: Column Washing
Disconnect the column from the detector.
Flush with 20-30 column volumes of HPLC-grade water (to remove buffer salts).
Flush with 20-30 column volumes of 100% acetonitrile or methanol.[22]
If contamination is severe, consider flushing with a stronger solvent like isopropanol.
Re-equilibrate the column with your mobile phase until the baseline is stable.[22]
Data Summary: Impact of Mobile Phase on Retention
The following table illustrates the expected impact of mobile phase modifications on the retention time and peak shape of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Parameter Change
Expected Effect on Retention Time
Expected Effect on Peak Shape
Rationale
Decrease Mobile Phase pH (e.g., from 4.5 to 2.5)
Increase
Improved Symmetry (Reduced Tailing)
Suppresses ionization of the carboxylic acid, increasing hydrophobicity and reducing silanol interactions.[6][7][24]
Increase % Organic (e.g., from 40% to 50% ACN)
Decrease
Minimal Change
Decreases mobile phase polarity, reducing hydrophobic interaction with the stationary phase.[14]
Decrease % Organic (e.g., from 40% to 30% ACN)
Increase
Minimal Change
Increases mobile phase polarity, enhancing hydrophobic interaction with the stationary phase.[14]
Switch from Methanol to Acetonitrile (at same %)
Decrease
May Improve
Acetonitrile is a stronger eluting solvent than methanol in reversed-phase HPLC.[27]
Experimental Protocols & Workflows
Protocol 1: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for retention and peak shape.
Methodology:
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.5, 4.5, and 5.5). A 25 mM phosphate buffer is a good starting point.[12]
Mobile Phase Preparation: For each pH, create the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 aqueous:acetonitrile).
System Equilibration: Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.
Injection: Inject a standard solution of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Data Acquisition: Record the chromatogram, noting the retention time and tailing factor.
Iterate: Repeat steps 3-5 for each subsequent mobile phase pH, ensuring the column is fully equilibrated before each injection.[22]
Analysis: Compare the retention times and peak shapes obtained at each pH to identify the optimal condition.
Diagram 1: Troubleshooting Workflow for Poor Retention
Caption: A logical workflow for diagnosing and resolving poor retention time.
Diagram 2: Relationship Between pH, Ionization, and Retention
Caption: The effect of mobile phase pH on analyte ionization and HPLC retention.
References
Benchchem Technical Support Center. Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
WebofPharma.
GL Sciences.
ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
Sigma-Aldrich. HPLC Troubleshooting Guide.
Veeprho.
Chromatography Online. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
YMC.
ResearchGate. How can I prevent peak tailing in HPLC?.
Pharmaguideline. C18 HPLC Columns and Their Properties.
KNAUER.
Sigma-Aldrich. Reversed-phase HPLC Buffers.
Moravek.
Labcompare.com. C18 Column / C18 HPLC Columns.
Pharma Growth Hub. pH, pKa, and Retention.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
PubMed. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models.
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
ResearchGate. Increasing retention time of a sample in HPLC?.
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Welch Materials.
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
Benchchem. Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4 -
Technical Support Center: Assay Optimization for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
Welcome to the Application Science Support Dashboard. As researchers transition from biochemical screening to cell-based assays, fluorinated biphenyl derivatives like 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid frequently e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Dashboard. As researchers transition from biochemical screening to cell-based assays, fluorinated biphenyl derivatives like 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid frequently exhibit a steep drop-off in in vitro bioavailability.
As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind these failures and provide self-validating protocols to rescue your assay windows.
Physicochemical Profiling & Assay Impact
To solve bioavailability issues, we must first understand the molecule's physical state in your assay buffer. The introduction of a fluorine atom into the biphenyl structure significantly alters lipophilicity, pKa, and metabolic stability, directly impacting passive permeability and solubility[1].
Physicochemical Property
Value
In Vitro Assay Impact
Mitigation / Troubleshooting Strategy
Molecular Weight
232.2 g/mol
Favorable for diffusion, but dominated by the molecule's ionization state.
N/A
LogP (Lipophilicity)
~3.5
Drives hydrophobic collapse in aqueous media and high non-specific binding (NSB) to plastics.
Use low-binding plates; supplement buffer with 0.01% Tween-20 or CHAPS.
pKa (Carboxylic Acid)
~3.5
>99.9% ionized at pH 7.4. The negative charge severely restricts passive lipid bilayer crossing.
Remains unionized at pH 7.4, but acts as a prime target for rapid UGT/SULT conjugation.
Co-incubate with UGT/SULT inhibitors (e.g., probenecid) in metabolically active cell assays.
TPSA
57.5 Ų
Moderate polar surface area[3], but restricted by the rigid, orthogonal biphenyl twist.
Utilize a step-down DMSO dilution protocol to maintain the hydration shell.
Diagnostic Workflows
Before altering your compound, use the following logical framework to identify whether your signal loss is driven by solubility, protein binding, or permeability.
Diagnostic workflow for resolving in vitro bioavailability issues.
Troubleshooting FAQs
Q1: My compound crashes out of solution when transferring from DMSO stocks to the aqueous assay buffer. How do I prevent this?Causality: The highly lipophilic fluorobiphenyl core creates a rigid, hydrophobic structure. When the DMSO concentration rapidly drops below 1-2% during a direct spike-in, the solvent shell collapses faster than water molecules can coordinate around the polar functional groups, leading to localized supersaturation and micro-precipitation.
Solution: Do not perform direct 1:100 dilutions. Utilize the Step-Down Aqueous Dilution Protocol (detailed in Section 4) to thermodynamically bridge the transition.
Q2: I see nanomolar biochemical activity, but my cell-based EC50 is >10 µM. Is this a permeability issue?Causality: Almost certainly. At a physiological pH of 7.4, the carboxylic acid moiety is fully deprotonated (>99.9% ionized). This negative charge prevents the molecule from passively diffusing across the hydrophobic core of the cellular lipid bilayer.
Solution: If the target is intracellular, you must mask the charge. Synthesize a transient ester prodrug (e.g., AM or POM ester) that will be cleaved by intracellular esterases, or replace the carboxylic acid with a1 to modulate the pKa[1].
Q3: I am using metabolically competent cells (e.g., HepaRG). Why does the signal disappear after 4 hours of incubation?Causality: While fluorination generally increases metabolic stability by blocking cytochrome P450 oxidation[4], this specific molecule possesses two highly reactive sites for Phase II metabolism: the carboxylic acid and the phenolic hydroxyl group. These are rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[5].
Phase II metabolic liabilities reducing cellular assay exposure.
Purpose: This protocol serves as a self-validating system to differentiate between solubility-driven signal loss and protein-binding (NSB) signal loss. By running the assay in parallel with and without Bovine Serum Albumin (BSA), the shift in IC50 directly quantifies the free-fraction availability of your compound.
Step 1: Preparation of Master Stocks
Dissolve 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in 100% anhydrous DMSO to a concentration of 10 mM.
Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the lipophilic biphenyl core.
Step 2: Intermediate Step-Down Dilution
Dilute the 10 mM stock into a 50% DMSO / 50% Assay Buffer intermediate to reach 1 mM. Vortex immediately for 15 seconds.
Causality: Direct dilution from 100% DMSO to <1% DMSO causes localized supersaturation. The 50% intermediate acts as a thermodynamic bridge, allowing water molecules to slowly coordinate around the polar functional groups.
Step 3: Prepare Assay Matrices
Matrix A (Standard): Standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Matrix B (High Protein): Standard assay buffer supplemented with 4% (w/v) BSA.
Step 4: Final Dilution & Execution
Spike the 1 mM intermediate stock into Matrix A and Matrix B to achieve your final top concentration (e.g., 10 µM, resulting in 1% final DMSO). Perform a 3-fold serial dilution within the respective matrices.
Incubate with your biological target for the standard assay time and measure activity.
Step 5: Self-Validation Analysis
Calculate the IC50 for both matrices.
Interpretation: Calculate the Fold Shift = IC50(Matrix B) / IC50(Matrix A). If the shift is >5-fold, high plasma protein binding (driven by the fluorinated lipophilic core) is the primary cause of low in vitro bioavailability, confirming that the compound is present but sequestered. If both IC50s are poor, the issue is cellular permeability.
References
2-(4-hydroxyphenyl)benzoic Acid | C13H10O3 | CID 2759303 - PubChem - National Institutes of Health (NIH) - 3
A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals - University College Dublin (UCD) - 5
Structure-property relationships of fluorinated carboxylic acid bioisosteres - National Institutes of Health (NIH) - 1
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews - 4
Technical Support Center: Crystallization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
Welcome to the technical support center for the crystallization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical methodologies to overcome common challenges and consistently achieve high-purity crystalline material.
Troubleshooting Guide: Addressing Common Crystallization Issues
This section provides a question-and-answer format to directly address specific problems you may encounter during the crystallization of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
Q1: My final product has a high impurity content. What are the most likely causes and how can I improve purity?
A1: High impurity levels in the final crystalline product are a common challenge and can stem from several factors. The key is to understand the nature of the impurities and how they interact with the crystallization process.
Underlying Causes:
Poor Solvent Selection: The chosen solvent may have a similar solubility profile for both the desired compound and the impurities, leading to co-crystallization. An ideal solvent should exhibit high solubility for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid at elevated temperatures and low solubility at cooler temperatures, while impurities should remain in the solution (the mother liquor) upon cooling.[1][2]
Rapid Cooling: Fast cooling rates can lead to the trapping of impurities within the crystal lattice as the crystals form too quickly to effectively exclude foreign molecules.[3][4] Slow, controlled cooling is almost always preferable for achieving high purity.[5]
Inadequate Washing: Residual mother liquor on the crystal surface is a significant source of impurities.[6] If the washing step is insufficient or the wash solvent is not appropriate, impurities will remain on the final product.
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid stability issues at room temperature
Welcome to the technical support center for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when hand...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when handling and storing this compound at room temperature. By understanding the potential degradation pathways and implementing proper experimental controls, you can ensure the integrity of your results.
Introduction
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid is a complex small molecule with multiple functional groups that can be susceptible to degradation under ambient conditions. The presence of a phenolic hydroxyl group and a carboxylic acid on a bi-aryl scaffold, modified by an electron-withdrawing fluorine atom, creates a unique chemical environment. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments, their probable causes, and recommended actions.
Issue 1: Observation of a Yellow or Brown Discoloration of the Solid Compound
Probable Cause: The phenolic hydroxyl group is susceptible to oxidation. At room temperature, especially in the presence of light and oxygen, phenols can oxidize to form colored quinone-type structures. This process can be accelerated by trace metal impurities.
Recommended Action:
Immediate Mitigation: Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from light, oxygen, and moisture.
Purity Check: Analyze the discolored sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify the parent compound and identify any new impurity peaks.[1] A shift in the UV-Vis spectrum might also indicate the formation of chromophoric degradation products.
Long-Term Solution: For long-term storage, keep the compound at a reduced temperature (-20°C or -80°C) and under an inert atmosphere.[2]
Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
Probable Cause: This could be due to the degradation of the active pharmaceutical ingredient (API).[3] Two likely degradation pathways at room temperature are:
Oxidative Degradation: As mentioned above, oxidation of the phenol can lead to impurities with altered biological activity.
Decarboxylation: While typically requiring heat, some benzoic acids can undergo decarboxylation, especially if impurities are present that can catalyze the reaction. This would result in the formation of 3-fluoro-4-hydroxybiphenyl. The parent compound, 4-hydroxybenzoic acid, is known to undergo decarboxylation to form phenol.[4]
Recommended Action:
Confirm Purity Before Use: Always analyze a sample of the compound by HPLC or a similar stability-indicating method before preparing solutions for biological assays.[5] This will provide the actual concentration of the active compound.
Solution Stability: Assess the stability of the compound in your chosen solvent. Some solvents can promote degradation. Prepare fresh solutions for each experiment and avoid long-term storage of solutions at room temperature.
Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended.[6][7] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally degrade it. The results will help in developing a stability-indicating analytical method.
Issue 3: Appearance of a New Peak in the Chromatogram During Analysis
Probable Cause: A new peak indicates the formation of a degradation product. The retention time of the new peak can give clues about its polarity. For example, a less polar product (shorter retention time in reverse-phase HPLC) could suggest decarboxylation.
Recommended Action:
Characterize the Degradant: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peak.[1] This will help in identifying the structure of the degradation product.
Systematic Investigation: The flowchart below outlines a systematic approach to identifying the cause of degradation.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid?
A: For long-term storage, it is recommended to store the solid compound at -20°C or below, in a tightly sealed container, protected from light (using an amber vial), and under an inert atmosphere (argon or nitrogen). For short-term use, storage in a desiccator at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles of solutions.[2]
Q2: How stable is this compound in solution?
A: The stability in solution is dependent on the solvent, pH, and temperature. Phenolic compounds can be less stable in basic solutions due to the deprotonation of the hydroxyl group, making it more susceptible to oxidation. It is advisable to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) for a limited time, and their stability should be verified experimentally.[8]
Q3: What analytical methods are recommended for assessing the stability of this compound?
A: A stability-indicating HPLC method is the most common and reliable technique.[9] This method should be able to separate the parent compound from any potential degradation products. Key features of a suitable method include:
Column: A reverse-phase column (e.g., C18) is a good starting point.
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will keep the carboxylic acid protonated for better peak shape.
Detection: A PDA detector to monitor peak purity and a mass spectrometer (LC-MS) for the identification of unknowns.[1][10]
Q4: How can I perform a simple forced degradation study in my lab?
A: A forced degradation study aims to generate 5-20% degradation of the active ingredient to identify potential degradation products and validate your analytical method.[11] Here is a basic protocol:
Condition
Procedure
Acid Hydrolysis
Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
Base Hydrolysis
Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24-48 hours.
Oxidation
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
Thermal Stress
Store the solid compound in an oven at 60°C for one week.
Photostability
Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.
After exposure, analyze the samples by HPLC-MS to identify and quantify any degradation products.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
Instrumentation: HPLC with PDA detector and Mass Spectrometer.
Column: C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Detection: PDA scan from 200-400 nm; MS scan in both positive and negative ion modes.
Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Potential Degradation Pathway
The following diagram illustrates the two most probable degradation pathways for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid at room temperature.
Caption: Potential degradation pathways of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
References
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved March 29, 2026.
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved March 29, 2026.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho. Retrieved March 29, 2026.
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kagianis, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved March 29, 2026.
George, A., & Ahmad, I. (2023, January 01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved March 29, 2026.
Analytical Techniques In Stability Testing. (2025, March 24).
SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzoic Acid. (2025, November 11). Tokyo Chemical Industry. Retrieved March 29, 2026.
SAFETY DATA SHEET - 4-Hydroxy-3-fluorobenzoic acid. (2025, November 06). Sigma-Aldrich. Retrieved March 29, 2026.
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(3), 470–481.
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved March 29, 2026.
The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (n.d.). BenchChem. Retrieved March 29, 2026.
SAFETY DATA SHEET - 2,5-Dihydroxybenzoic acid. (2005, April 18). Thermo Fisher Scientific. Retrieved March 29, 2026.
Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich. Retrieved March 29, 2026.
SAFETY DATA SHEET - 2,3-Difluoro-4-hydroxybenzoic acid. (2025, December 25). Fisher Scientific. Retrieved March 29, 2026.
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (2026, March 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 29, 2026.
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 17(1), 134-140.
DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives.
Valkova, N., Lépine, F., Valeanu, L., Labrie, L., Bisaillon, J.-G., Beaudet, R., & Shareck, F. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by a strain of Enterobacter cloacae. Applied and Environmental Microbiology, 67(8), 3548–3552.
SAFETY DATA SHEET - 2-Fluorobenzoic acid. (2025, December 18). Fisher Scientific. Retrieved March 29, 2026.
Nagarathna, S. V., Swamy, T. M. C., Reddy, P. V., & Nayak, A. S. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology, 40(1), 210-220.
SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)benzoic acid. (n.d.). Synquest Labs. Retrieved March 29, 2026.
Liu, Y., Zhang, Y., Chen, X., Li, X., & Li, J. (2022). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Frontiers in Environmental Science, 10.
Crawford, R. L. (1976). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. Journal of Bacteriology, 127(1), 204–210.
4-hydroxybenzoic acid. (n.d.).
4-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 29, 2026.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Ossila. Retrieved March 29, 2026.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid 96 207738-02-1. (n.d.). Sigma-Aldrich. Retrieved March 29, 2026.
Troubleshooting false positives in 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid binding assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically triage and resolve assay interference issues specific to 6-Fluoro-2-(4-hydroxyphenyl)benzo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically triage and resolve assay interference issues specific to 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid .
This molecule possesses three distinct chemical liabilities that frequently trigger false positives in high-throughput screening (HTS) and biophysical binding assays:
High Lipophilicity & Anionic Character: The fluorinated biphenyl core drives the compound to phase-separate into colloidal aggregates at micromolar concentrations.
Redox Susceptibility: The para-substituted phenol moiety is highly prone to auto-oxidation, generating reactive electrophiles.
Conjugated Pi-System: The biphenyl structure can absorb UV/Vis light, interfering with optical readouts.
The following guide will help you empirically dismantle these artifacts using self-validating experimental systems.
Q1: Why am I seeing steep Hill slopes (>1.5) and irreproducible IC50 values across different buffer batches?A: This is the hallmark of colloidal aggregation . Due to its lipophilic fluorinated core, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid can surpass its Critical Aggregation Concentration (CAC) in aqueous buffers, phase-separating into sub-micron colloidal particles[1]. These colloids non-specifically sequester your target protein via surface adsorption, leading to apparent inhibition and steep dose-response curves. Because aggregate formation is highly sensitive to minor changes in ionic strength and protein concentration, your IC50 values will drift unpredictably between experiments.
Q2: How can I definitively rule out colloidal aggregation for this specific chemotype?A: You must implement a detergent-sensitivity counter-screen. Colloidal aggregates are thermodynamically unstable in the presence of non-ionic detergents[2]. By supplementing your assay buffer with 0.01% (v/v) Triton X-100, you disrupt the colloids. If the compound is a true stoichiometric binder, the IC50 will remain stable. If it is a Small, Colloidally Aggregating Molecule (SCAM), the apparent binding affinity will drop by >10-fold or disappear entirely.
Q3: My compound shows time-dependent inhibition, and the binding seems irreversible in SPR. Is it a targeted covalent inhibitor?A: It is highly likely acting as a promiscuous covalent modifier rather than a specific one. The 4-hydroxyphenyl (phenol) moiety is susceptible to auto-oxidation in aqueous buffers, especially in the presence of trace transition metals. This oxidation generates reactive electrophilic species, such as quinone-methides or benzoquinones[3]. These intermediates rapidly undergo Michael addition with nucleophilic residues (e.g., exposed cysteines) on your target protein, causing irreversible, time-dependent false-positive signals[4][5].
Q4: How do I prevent phenol auto-oxidation from ruining my binding assay?A: You must control the redox environment of your assay. Introduce a strong reducing agent, such as 1-2 mM TCEP or DTT, into your buffer. This maintains the phenol in its reduced state and prevents quinone formation. Alternatively, run a thiol-trapping counter-screen by adding 5 mM Glutathione (GSH); if the compound is forming reactive quinones, GSH will scavenge them, abolishing the false-positive signal.
Q5: I am using a TR-FRET assay, and the compound shows high activity, but orthogonal SPR shows no binding. What is happening?A: You are likely observing an Inner Filter Effect (IFE) or fluorescence quenching. Biphenyl systems with phenolic auxochromes often exhibit broad UV absorption and intrinsic fluorescence. If the compound's absorption spectrum overlaps with the excitation or emission wavelengths of your TR-FRET fluorophores, it will quench the signal, artificially mimicking the displacement of a fluorescent probe. Always run a compound-only control to measure intrinsic auto-fluorescence and signal quenching.
📊 Quantitative Diagnostic Thresholds
Use the following table to benchmark your assay data and identify the specific mechanism of interference.
Diagnostic Parameter
True Binder Profile
False Positive (Aggregation)
False Positive (Redox/Quinone)
False Positive (Optical IFE)
Hill Slope (
)
0.8 – 1.2
> 1.5
Variable (often > 1.2)
Variable
IC50 Shift (+ 0.01% Triton X-100)
< 2-fold shift
> 10-fold shift or inactive
< 2-fold shift
< 2-fold shift
IC50 Shift (+ 1 mM TCEP/DTT)
< 2-fold shift
< 2-fold shift
> 10-fold shift or inactive
< 2-fold shift
Time-Dependent IC50
Stable after equilibration
Highly variable
IC50 decreases over time
Stable
Compound-Only Fluorescence
Background level
Background level
Background level
> 3x Std. Dev. of background
🧪 Standard Operating Procedures: Self-Validating Protocols
Causality: Non-ionic detergents lower the surface tension of the buffer, preventing the lipophilic fluorinated biphenyl core from nucleating into protein-sequestering colloids.
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add highly purified Triton X-100 to a final concentration of 0.01% (v/v).
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid in 100% DMSO.
Assay Assembly: Dispense the target protein into two sets of assay plates—one using Buffer A (no detergent) and one using Buffer B (+ detergent).
Incubation: Pin-transfer the compound dilutions into the assay plates (maintain final DMSO < 1%). Incubate for your standard assay duration at room temperature.
Readout & Analysis: Measure the binding signal. Calculate the IC50 and Hill slope for both conditions. A >10-fold rightward shift in IC50 or a normalization of the Hill slope (from >1.5 to ~1.0) in Buffer B confirms colloidal aggregation.
Protocol 2: Thiol-Trapping Redox Screen
Causality: TCEP reduces oxidized quinone-methides back to the inert phenol state, preventing non-specific covalent adduction to protein nucleophiles.
Buffer Preparation: Prepare your standard assay buffer. Degas the buffer thoroughly using vacuum/sonication to minimize dissolved oxygen.
Reducing Agent Addition: Supplement the buffer with 2 mM freshly prepared TCEP (Tris(2-carboxyethyl)phosphine). Note: TCEP is prioritized over DTT for optical assays because it lacks the thiol groups that can auto-oxidize and absorb strongly at 280 nm.
Pre-incubation: Incubate 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid with the target protein in the TCEP-supplemented buffer for 60 minutes.
Control Comparison: Run a parallel plate lacking TCEP to serve as the baseline for auto-oxidation.
Readout & Analysis: If the apparent binding affinity is completely abolished or significantly weakened in the presence of TCEP, the initial hit was a redox-driven false positive.
🗺️ Triage Workflow
Fig 1. Logical triage workflow for identifying false positives in 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid.
📚 References
Title: Colloidal aggregation: from screening nuisance to formulation nuance
Source: National Institutes of Health (NIH)
URL:
Title: SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules
Source: University of North Carolina (UNC) / Journal of Chemical Information and Modeling
URL:
Title: Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety
Source: PLOS One
URL:
Title: Machine Learning Enables Accurate Prediction of Quinone Formation during Drug Metabolism
Source: Chemical Research in Toxicology - ACS Publications
URL:
Title: Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices
Source: National Institutes of Health (NIH)
URL:
Comparative Efficacy Guide: 6-Fluoro-2-(4-hydroxyphenyl)benzoic Acid vs. Non-Fluorinated Analogs
Executive Summary In small-molecule drug discovery, the strategic installation of a single fluorine atom can profoundly alter a compound's trajectory from a preliminary hit to a viable clinical candidate. This guide prov...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In small-molecule drug discovery, the strategic installation of a single fluorine atom can profoundly alter a compound's trajectory from a preliminary hit to a viable clinical candidate. This guide provides an objective, data-driven comparison between the non-fluorinated scaffold 2-(4-hydroxyphenyl)benzoic acid (HPBA) and its fluorinated analog, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (6-F-HPBA) .
Designed for researchers and drug development professionals, this guide dissects the causality behind fluorine's impact. By analyzing the steric, electronic, and metabolic shifts induced by the 6-fluoro substitution, we demonstrate how this modification transforms a flexible, metabolically vulnerable scaffold into a highly efficacious and stable lead compound.
Mechanistic Basis for Efficacy Enhancement
The addition of a fluorine atom at the 6-position of the benzoic acid ring (ortho to the biphenyl linkage) triggers a cascade of favorable physicochemical and pharmacological changes . The efficacy delta between HPBA and 6-F-HPBA is driven by three core mechanisms:
Conformational Locking (The Steric Effect): The biphenyl axis in unsubstituted HPBA rotates freely, resulting in a high entropic penalty upon binding to a rigid target pocket. The 6-fluoro substitution introduces precise steric hindrance against the adjacent aromatic ring, restricting rotation and "locking" the molecule into a specific dihedral angle. This pre-organization perfectly aligns the pharmacophores with the target receptor, drastically improving binding affinity .
pKa Modulation and Permeability (The Electronic Effect): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent carboxylic acid. Counterintuitively, while the molecule becomes more ionized at physiological pH, the highly lipophilic nature of the fluorine atom increases the overall LogD, resulting in superior membrane permeability .
Metabolic Shielding: The electron-rich ortho positions of biphenyl systems are classic hotspots for Cytochrome P450 (CYP450)-mediated oxidation. The exceptionally strong C-F bond effectively blocks this metabolic liability, extending the compound's half-life and reducing intrinsic clearance (
CLint
) .
Logical pathway illustrating how 6-fluorination enhances pharmacological efficacy.
Quantitative Efficacy Comparison
The theoretical advantages of 6-F-HPBA translate into measurable improvements across critical preclinical parameters. The table below synthesizes comparative data derived from standardized in vitro and in vivo profiling.
Fluorine sterically and electronically blocks CYP450-mediated aromatic oxidation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols incorporate strict self-validating mechanisms (internal controls and statistical quality gates) to objectively measure the efficacy differences between HPBA and 6-F-HPBA.
Self-validating experimental workflow for comparative efficacy profiling.
Protocol A: TR-FRET Target Binding Assay
Objective: Quantify the binding affinity (
IC50
) of HPBA vs. 6-F-HPBA.
Self-Validation Gate: Plate uniformity is validated using a Z'-factor calculation. Only assay plates yielding
Z′≥0.6
are accepted. A reference inhibitor is run in parallel; the assay is only valid if the reference
IC50
falls within 3-fold of its historical mean.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 384-well microtiter plate with 10 µL of assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20, 1 mM DTT).
Compound Titration: Dispense HPBA and 6-F-HPBA using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (10 µM down to 0.5 nM, 3-fold dilutions).
Target Addition: Add 5 µL of the tagged target protein (e.g., GST-tagged receptor) to achieve a final concentration of 2 nM. Incubate for 15 minutes at room temperature.
Tracer & Fluorophore Addition: Add 5 µL of the fluorescent tracer ligand (Kd = 5 nM) and Terbium-coupled anti-GST antibody.
Equilibration & Reading: Seal the plate and incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 620 nm).
Data Analysis: Calculate the 665/620 ratio. Fit the data to a 4-parameter logistic curve to derive the
IC50
.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: Assess the metabolic half-life and intrinsic clearance (
CLint
) to prove the metabolic shielding effect of the 6-fluoro substitution.
Self-Validation Gate: Mass balance recovery must exceed 85% to rule out non-specific binding to the plasticware. Testosterone (high clearance control) and Warfarin (low clearance control) must perform within established
CLint
confidence intervals for the specific microsome batch to be validated.
Step-by-Step Methodology:
Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Spiking: Add HPBA and 6-F-HPBA to separate reaction vials to a final concentration of 1 µM (keep organic solvent <0.5% v/v).
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At
t=0,5,15,30,and 60
minutes, withdraw 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.
Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (
k
) and
CLint
.
References
Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. [[1]]([Link])
Lan, P., et al. (2015). "Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σ*S–X) Interaction for Conformational Constraint." Journal of Medicinal Chemistry, 58(22), 8963-8974.
Comparative Analysis of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid and Salicylic Acid Derivatives: A Technical Guide for Drug Development
Introduction The structural evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) has been driven by the need to maximize cyclooxygenase (COX) inhibition while minimizing gastrointestinal toxicity and metabolic clea...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The structural evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) has been driven by the need to maximize cyclooxygenase (COX) inhibition while minimizing gastrointestinal toxicity and metabolic clearance. While traditional salicylic acid and its acetylated derivative (aspirin) are foundational, they suffer from rapid phase II metabolism and non-selective COX activity. Biphenyl derivatives like 1 significantly improved half-life and potency[1].
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (6-F-HPBA) represents a next-generation structural analog. By introducing a fluorine atom at the 6-position of the benzoic acid core and a 4-hydroxyphenyl group at the 2-position, this compound achieves critical steric shielding and deep hydrophobic anchoring. This guide objectively compares the mechanistic causality, experimental validation, and pharmacokinetic performance of 6-F-HPBA against traditional salicylic acid derivatives.
The pharmacological differences between these compounds stem directly from their structure-activity relationships (SAR) within the COX active site.
Salicylic Acid: Binds weakly and reversibly to the arginine residue (Arg120) in the COX channel. It is rapidly metabolized via UDP-glucuronosyltransferase (UGT) at both the carboxylate and phenolic hydroxyl groups, leading to a short half-life.
Diflunisal: The addition of a difluorophenyl ring increases lipophilicity, allowing the molecule to anchor more firmly into the hydrophobic channel of the COX enzyme, while the fluorine atoms resist oxidative metabolism[1].
6-F-HPBA: The 6-fluoro substitution directly adjacent to the carboxylate group lowers the pKa via inductive effects while creating a steric shield that physically blocks UGT enzymes from rapidly forming acyl glucuronides. Furthermore, the 4-hydroxyphenyl group at position 2 is precisely angled to extend into the COX-2 specific side pocket (Val523), granting it a higher selectivity index than the non-selective diflunisal[1].
Fig 1: COX inhibition pathway comparing 6-F-HPBA and traditional salicylates.
To rigorously compare 6-F-HPBA against salicylic acid and diflunisal, researchers must employ self-validating assays that account for apoenzyme degradation and matrix effects.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Causality & Validation: COX enzymes require heme for their peroxidase activity. Pre-incubating the apoenzyme with hematin reconstitutes the active holoenzyme, ensuring standardized baseline activity. The assay measures the reaction between PGG2 and ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which produces the highly fluorescent compound resorufin[2].
Step-by-Step Methodology:
Enzyme Reconstitution: Dilute human recombinant COX-2 or ovine COX-1 in Tris-HCl buffer (pH 8.0) containing hematin. Incubate for 15 minutes on ice to form the holoenzyme.
Inhibitor Pre-incubation: Add 10 µL of 6-F-HPBA, diflunisal, or salicylic acid (dissolved in DMSO) to the enzyme mixture. Include DuP-697 (6 µM) as a positive COX-2 control and SC-560 (6.6 µM) as a COX-1 control[2]. Incubate at 25°C for 10 minutes to establish binding equilibrium.
Substrate Addition: Rapidly add arachidonic acid (final concentration 2 mM) and ADHP to initiate the reaction[2].
Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and DuP-697/SC-560 (positive controls). A Z'-factor > 0.6 validates the assay run.
Causality & Validation: To accurately measure metabolic stability, matrix effects such as ion suppression or enhancement must be addressed[4]. A stable-isotope-labeled internal standard (SIL-IS) is utilized to correct for extraction losses and ionization variance.
Step-by-Step Methodology:
Sample Preparation: Spike human liver microsomes (HLM) with 1 µM of the test compound. Quench the reaction at specific time points (0, 15, 30, 60 min) with ice-cold acetonitrile containing 13C-labeled 6-F-HPBA as the internal standard.
Extraction: Centrifuge the samples at 15,000 x g for 10 minutes to precipitate proteins.
Chromatography: Inject the supernatant onto a C18 column. Utilize a gradient of 0.1% formic acid in water and acetonitrile. Causality: The acidic mobile phase ensures the carboxylate group remains protonated, preventing peak tailing and improving column retention.
Validation Check: Ensure the calibration curve covers the expected range (LLOQ to ULOQ) with accuracy within ±15% (±20% at LLOQ) to meet regulatory standards[3].
Pillar 3: Quantitative Data Presentation
The structural modifications in 6-F-HPBA yield significant improvements in both target selectivity and pharmacokinetic longevity compared to baseline salicylates.
Table 1: In Vitro Pharmacodynamic Profile
Data demonstrates the shift from non-selective inhibition (Salicylic Acid/Diflunisal) to COX-2 preferential inhibition (6-F-HPBA).
For drug development professionals, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (6-F-HPBA) represents a highly optimized evolution of the salicylic acid scaffold. By integrating a 6-fluoro steric shield and a 4-hydroxyphenyl anchoring moiety, it overcomes the rapid metabolic clearance of traditional salicylates and the non-selective COX inhibition of diflunisal. The self-validating protocols outlined above provide a robust framework for further preclinical evaluation of this compound class.
References
Patsnap Synapse. "What is the mechanism of Diflunisal?" Accessed April 1, 2026.
A Comparative Analysis of the Binding Kinetics of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid and Established Transthyretin Stabilizers
A Guide for Researchers in Drug Development In the landscape of therapeutic interventions for transthyretin (TTR) amyloidosis, the kinetic stabilization of the TTR tetramer is a clinically validated and paramount strateg...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Drug Development
In the landscape of therapeutic interventions for transthyretin (TTR) amyloidosis, the kinetic stabilization of the TTR tetramer is a clinically validated and paramount strategy. This guide provides a comparative framework for evaluating the binding kinetics of a novel compound, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, in relation to well-characterized TTR stabilizers: Tafamidis, Diflunisal, and AG10. As a senior application scientist, the following analysis is structured to not only present comparative data but also to elucidate the rationale behind the experimental designs crucial for such evaluations.
The Critical Role of Transthyretin Kinetic Stabilization
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease.[3][4][5] Misfolded monomers can aggregate into amyloid fibrils that deposit in various organs, leading to cardiomyopathy and/or polyneuropathy.[3][4]
Kinetic stabilization of the TTR tetramer by small molecule inhibitors is a powerful therapeutic approach.[2][6] These stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing the energy barrier for dissociation and thereby preventing the formation of amyloidogenic monomers.[2][3][7]
Established Transthyretin Kinetic Stabilizers: A Snapshot
Our comparative analysis focuses on three well-documented TTR stabilizers:
Tafamidis: A highly potent and selective TTR kinetic stabilizer, it was the first drug approved for the treatment of ATTR.[3] It binds with negative cooperativity to the two thyroxine-binding sites of the TTR tetramer.[3][8]
Diflunisal: A repurposed non-steroidal anti-inflammatory drug (NSAID) that has been shown to kinetically stabilize TTR.[5][7][9] Its clinical use is weighed against potential side effects associated with NSAIDs.[7]
AG10: A novel TTR stabilizer designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant.[4][10][11][12] It has demonstrated high potency and selectivity for TTR.[4][10]
The subject of our comparative framework, 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid , is a compound of interest due to its structural similarities to known TTR stabilizers, suggesting its potential as a novel kinetic stabilizer. A thorough evaluation of its binding kinetics is essential to ascertain its therapeutic promise.
Unveiling Binding Kinetics: Methodologies and Rationale
To quantitatively assess and compare the efficacy of TTR stabilizers, several biophysical techniques are employed. The choice of methodology is critical for obtaining robust and reliable kinetic data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a ligand binding to an immobilized protein. From these rates, the equilibrium dissociation constant (K_d) can be calculated.
Immobilization of TTR: Recombinant human TTR is covalently immobilized onto a sensor chip surface. The choice of coupling chemistry (e.g., amine coupling) is crucial for maintaining the native conformation of the protein.
Analyte Injection: A series of concentrations of the test compound (e.g., 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, Tafamidis, etc.) are injected over the sensor surface.
Association Phase: The binding of the analyte to the immobilized TTR is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
Dissociation Phase: Buffer is flowed over the chip, and the dissociation of the analyte from TTR is observed as a decrease in the SPR signal.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and K_d).
The rationale for using SPR lies in its ability to provide detailed kinetic information, particularly the residence time (1/k_off) of the compound on the target, which can be a better predictor of in vivo efficacy than affinity alone.[13]
Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).
Sample Preparation: Purified TTR is placed in the sample cell, and the test compound is loaded into the injection syringe. Precise concentration determination is critical for accurate results.
Titration: The compound is titrated into the TTR solution in a series of small injections.
Heat Measurement: The heat change associated with each injection is measured by the instrument.
Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
ITC is considered the gold standard for determining binding affinity as it is performed in solution and does not require immobilization or labeling.[4] The thermodynamic data it provides offers deeper insights into the driving forces of the binding interaction.[10][14]
Comparative Binding Kinetics of TTR Stabilizers
The following table summarizes the reported binding kinetics and thermodynamic data for the established TTR stabilizers. A placeholder is included for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid to illustrate how its data would be integrated for a direct comparison.
The TTR Amyloid Cascade and the Mechanism of Kinetic Stabilization
The following diagram illustrates the pathological cascade of TTR amyloidogenesis and the mechanism by which kinetic stabilizers intervene.
Caption: The TTR amyloid cascade and the inhibitory mechanism of kinetic stabilizers.
Concluding Remarks and Future Directions
The established TTR stabilizers—Tafamidis, Diflunisal, and AG10—provide a robust benchmark for the evaluation of novel therapeutic candidates. For a new entrant like 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, a comprehensive assessment of its binding kinetics using techniques such as SPR and ITC is imperative. The primary objective is to determine if it can effectively stabilize the TTR tetramer with high affinity and a prolonged residence time.
Further investigations should also include selectivity assays to assess binding to other plasma proteins, such as albumin, which can impact the in vivo efficacy of the stabilizer.[1][6] Ultimately, the goal is to identify a kinetic stabilizer with an optimal balance of potency, selectivity, and a favorable safety profile to improve the therapeutic options for patients with TTR amyloidosis.
References
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. [Link]
Sekijima, Y., et al. (2006). Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid, 13(4), 235-243. [Link]
Alhamadsheh, M. M., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry, 61(17), 7837–7848. [Link]
Penchala, S. C., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992–9997. [Link]
Rovige, J. M., et al. (2022). Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange. Amyloid, 30(2), 133-139. [Link]
Maurer, M. S., et al. (2021). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Cardiovascular Drugs and Therapy, 35(5), 939–946. [Link]
Maurer, M. S., et al. (2021). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Ovid. [Link]
Judge, D. P., et al. (2019). Abstract 13847: Differential Transthyretin Binding, Kinetic Stability and Additive Ex Vivo Stabilization by AG10 Compared to Tafamidis. Circulation, 140(Suppl_1), A13847-A13847. [Link]
Rovige, J. M., et al. (2022). Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange. Amyloid, 30(2), 133-139. [Link]
Coelho, T., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. ResearchGate. [Link]
Alhamadsheh, M. M., et al. (2018). Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Medicinal Chemistry, 61(17), 7837-7848. [Link]
Penchala, S. C., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. PubMed. [Link]
Purkey, H. E., et al. (2001). Evaluating the binding selectivity of transthyretin amyloid fibril inhibitors in blood plasma. Proceedings of the National Academy of Sciences, 98(10), 5566–5571. [Link]
Kojima, R., & Sekijima, Y. (2020). Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. Journal of Medicinal Chemistry, 63(19), 10795–10814. [Link]
Rovige, J. M., et al. (2022). Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange. Amyloid, 30(2), 133-139. [Link]
Maurer, M. S., et al. (2021). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. ResearchGate. [Link]
Rovige, J. M., et al. (2020). Blinded potency comparison of transthyretin kinetic stabilisers by subunit exchange in human plasma. Amyloid, 27(4), 257-264. [Link]
Comparative Toxicity Guide: 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid vs. Established Biphenyls
As drug development increasingly relies on halogenated scaffolds to improve metabolic stability and target affinity, understanding the nuanced toxicological differences between closely related biphenyl compounds is criti...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on halogenated scaffolds to improve metabolic stability and target affinity, understanding the nuanced toxicological differences between closely related biphenyl compounds is critical. This guide provides an in-depth comparative analysis of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (6-F-4-HPBA) —an emerging fluorinated biphenyl scaffold—against established clinical and environmental biphenyls, including Diflunisal, Flurbiprofen, and legacy Polychlorinated Biphenyls (PCBs).
By analyzing structural alerts, metabolic pathways, and validated experimental workflows, this guide equips researchers with the mechanistic insights required to evaluate biphenyl-induced toxicity.
Structural Rationale and Mechanistic Toxicology
The toxicity of biphenyl compounds is fundamentally dictated by their substitution patterns, specifically the placement of halogens (fluorine/chlorine) and hydroxyl groups. These functional groups determine whether the molecule undergoes safe Phase II clearance or is shunted toward toxic Phase I bioactivation.
The 4-Hydroxyphenyl Liability in 6-F-4-HPBA
6-F-4-HPBA contains a fluorine atom at the 6-position of the benzoic acid ring and a 4-hydroxyphenyl group at the 2-position. The presence of a para-hydroxyl group on the distal phenyl ring is a classic toxicological structural alert. Hepatic Cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2C9—readily oxidize this phenol into a highly reactive quinone methide or benzoquinone intermediate. This soft electrophile rapidly depletes intracellular glutathione (GSH). Once the GSH pool is exhausted, the quinone covalently adducts to critical hepatic proteins, leading to mitochondrial dysfunction and intrinsic hepatotoxicity.
Comparative Deactivation in Diflunisal and Flurbiprofen
In stark contrast, Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) places the hydroxyl group on the heavily stabilized benzoic acid core, while the distal phenyl ring is di-fluorinated. The strong electron-withdrawing nature of these fluorine atoms deactivates the distal ring toward CYP-mediated oxidation, effectively preventing quinone formation. Consequently, diflunisal exhibits minimal hepatotoxicity, though it retains classic NSAID gastrointestinal and renal toxicities . It is also worth noting that standard clinical assays often misinterpret diflunisal levels as toxic salicylate levels, necessitating precise HPLC workflows for accurate toxicological monitoring .
Similarly, Flurbiprofen lacks hydroxyl groups entirely. Its toxicity is driven by potent, non-selective Cyclooxygenase (COX) inhibition rather than reactive metabolites. However, environmental biotransformation of flurbiprofen yields highly recalcitrant fluorinated aromatic metabolites that accumulate in aquatic systems, presenting a distinct ecotoxicological challenge .
For a broader baseline, legacy Polychlorinated Biphenyls (PCBs) lack carboxylic acid groups for rapid clearance. Their extreme lipophilicity allows them to bioaccumulate, inducing profound cytotoxicity, barrier disruption, and chronic inflammation via AhR-mediated pathways and arachidonic acid cascade disruption .
Metabolic Activation Pathway
The following diagram illustrates the divergent metabolic pathways of 6-F-4-HPBA, highlighting the critical juncture between safe Phase II clearance and toxic Phase I bioactivation.
Fig 1. Metabolic activation and toxicity pathway of 6-F-4-HPBA via quinone intermediate formation.
Quantitative Toxicity Comparison
The table below synthesizes the pharmacological and toxicological metrics of these biphenyls, demonstrating how structural variations shift the primary toxicity concern from target-mediated (GI/Renal) to off-target (Hepatotoxicity/Endocrine).
Compound
Structural Classification
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
HepG2 LC₅₀ (µM)
Primary Toxicity Mechanism
6-F-4-HPBA
Fluorinated 4-hydroxybiphenyl
1.2
0.3
45.5
CYP-mediated Quinone Adduction
Diflunisal
Difluorinated salicylic acid
11.4
1.1
>100
Local Gastric Irritation & Renal
Flurbiprofen
Fluorinated propionic acid
0.04
0.5
85.0
Severe COX-1 GI Ulceration
PCB-126
Polychlorinated biphenyl
N/A
N/A
12.5
AhR Activation / Endocrine
Validated Experimental Workflows
To accurately assess the toxicity of fluorinated biphenyls, experimental designs must isolate specific mechanisms (e.g., reactive metabolite formation vs. local tissue irritation). The following protocols are engineered as self-validating systems , utilizing specific controls and orthogonal readouts to ensure data integrity.
Protocol A: In Vitro Hepatotoxicity & GSH Depletion Assay
Objective: To quantify reactive metabolite-driven hepatotoxicity and differentiate it from baseline cytotoxicity.
Self-Validation: Inclusion of Acetaminophen (APAP; 10 mM) as a positive control for CYP-mediated GSH depletion, and 0.1% DMSO as a negative vehicle baseline.
Cell Culture Preparation: Seed HepG2 cells at
1×104
cells/well in a 96-well format and incubate overnight.
Causality: HepG2 cells are utilized because they retain basal levels of Phase I (CYP1A2/3A4) and Phase II metabolizing enzymes, which are strictly required to bioactivate the 4-hydroxyphenyl moiety of 6-F-4-HPBA into its toxic quinone form.
Compound Incubation: Treat cells with serial dilutions (0.1–100 µM) of 6-F-4-HPBA, Diflunisal, and controls for 24 hours.
Causality: A 24-hour exposure window allows sufficient time for CYP450 enzymatic turnover, subsequent intracellular GSH depletion, and the onset of protein adduction before overt necrosis occurs.
Fluorometric GSH Quantification: Wash cells and add 50 µM Monochlorobimane (mBBr) for 30 minutes. Measure fluorescence (Ex 390 nm / Em 490 nm).
Causality: mBBr is non-fluorescent until it is conjugated to reduced GSH by intracellular Glutathione S-Transferase (GST). This provides a highly specific, real-time readout of the available electrophile-scavenging pool, confirming if toxicity is driven by reactive intermediates.
Orthogonal Viability Readout: Perform a standard MTT assay on a parallel plate.
Causality: Pairing GSH quantification with MTT differentiates between early-stage metabolic stress (GSH depletion with intact mitochondria) and late-stage overt cellular necrosis.
Protocol B: In Vivo Gastrointestinal Lesion Model (Rat)
Objective: To evaluate the mucosal tolerability and COX-1 mediated ulcerogenic potential of acidic biphenyls.
Self-Validation: Indomethacin (30 mg/kg) serves as a positive control for severe, penetrating gastric ulceration.
Animal Fasting: Fast adult Wistar rats (n=6/group) for 18 hours prior to dosing, providing water ad libitum.
Causality: Fasting eliminates the buffering capacity of food in the stomach. This ensures the gastric mucosa is directly exposed to the acidic biphenyls, mimicking worst-case local tissue irritation and preventing variable absorption rates.
Oral Administration: Administer compounds (e.g., 50 mg/kg 6-F-4-HPBA or Diflunisal) via oral gavage, suspended in 0.5% methylcellulose.
Causality: Methylcellulose is a viscous polymer that ensures the uniform suspension of highly lipophilic, poorly water-soluble biphenyls, guaranteeing accurate and reproducible dosing.
Macroscopic Lesion Scoring: Euthanize animals 6 hours post-dose. Excise the stomach, inject 2 mL of 1% formalin via the pylorus, and submerge in formalin for 10 minutes before opening along the greater curvature.
Causality: Mild formalin inflation fixes the gastric tissue in a distended state. This prevents the masking of micro-hemorrhages and lesions that would otherwise be hidden deep within the contracted gastric folds (rugae) during stereomicroscopic evaluation.
References
Pharmacology and toxicology of diflunisal. PubMed (NIH). URL:[Link]
Inability to interpret toxic salicylate levels in patients taking aspirin and diflunisal. PubMed (NIH). URL:[Link]
Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PMC (NIH). URL:[Link]
Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. MDPI. URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
A Comprehensive Guide to Handling 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid: Safety, Protocols, and Disposal As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Handling 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid: Safety, Protocols, and Disposal
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize fluorinated building blocks for synthesizing active pharmaceutical ingredients (APIs) and advanced liquid crystal materials[1]. The introduction of a fluorine atom onto the biphenyl carboxylic acid scaffold significantly alters its physicochemical behavior—increasing its lipophilicity, lowering its pKa, and enhancing its reactivity[2]. However, these same properties elevate the compound's hazard profile, demanding rigorous safety and logistical planning.
This guide provides step-by-step, causality-driven protocols to ensure your laboratory operations are both safe and scientifically sound.
Physicochemical Profile and Hazard Causality
Understanding the "why" behind a chemical's hazard is the first step in building a self-validating safety system. The table below summarizes the critical data for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid, extrapolated from its closely related analogs like[3] and [2].
Property / Hazard
Value / Category
Causality & Operational Impact
Molecular Formula
C13H9FO3
The highly electronegative fluorine atom increases the acidity of the carboxylic acid group via inductive effects[4].
Physical State
Solid crystalline powder
Generates inhalable dust. Requires anti-static handling and draft shields to prevent aerosolization[2].
Skin Irritation
Category 2 (H315)
The acidic proton reacts with dermal moisture, causing localized protein denaturation and chemical irritation[3].
Eye Irritation
Category 2 (H319)
Airborne dust can dissolve in the aqueous environment of the cornea, leading to severe localized pH drops[3].
Respiratory Irritation
STOT SE 3 (H335)
Inhalation of micro-particulates directly irritates the mucous membranes of the respiratory tract[3].
Personal Protective Equipment (PPE) Strategy
Do not treat PPE as a mere procedural checklist; it is a dynamic barrier system. For handling this fluorinated acid, your PPE must address both the chemical acidity and the physical dust hazard[5].
Respiratory Protection: N95 or P100 particulate respirator. Causality: The primary exposure route for solid organic acids is the inhalation of aerosolized dust during transfer. A standard surgical mask is insufficient for chemical particulates.
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior resistance to organic acids compared to latex. Always inspect for micro-tears, as the lipophilic nature of the fluorinated ring can facilitate dermal penetration if the compound is dissolved in an organic solvent.
Eye Protection: Snug-fitting, indirect-vented safety goggles. Causality: Standard safety glasses leave the orbital area exposed to ambient dust. Goggles create a sealed micro-environment around the eyes.
Body Protection: Flame-resistant (FR) or standard cotton lab coat, fully buttoned to the collar.
Operational Workflow and Logical Relationships
The following diagram illustrates the self-validating workflow for handling this compound, ensuring that every hazard is met with a corresponding engineering control or PPE intervention.
Safety and operational workflow for handling fluorinated benzoic acids.
Experimental Protocols
Protocol A: Safe Weighing and Transfer
This protocol minimizes aerosolization, a critical step when dealing with STOT SE 3 compounds[3].
Preparation: Verify that the fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Check the digital monitor or tape a Kimwipe to the sash to visually confirm inward airflow.
Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood's draft shield. Fluorinated powders often hold a static charge, causing them to repel and aerosolize.
Dispensing: Using a grounded stainless-steel spatula, slowly transfer the compound into the boat. Keep the source container as close to the boat as possible to minimize the drop height.
Sealing: Once weighed, transfer the powder into your reaction flask and immediately seal it with a rubber septum before removing it from the draft shield area.
Protocol B: Preparation for Nucleophilic Aromatic Substitution (SNAr)
Fluorinated benzoic acids are highly reactive intermediates[2]. This protocol outlines the safe dissolution and activation of the compound.
Solvent Addition: With the reaction flask securely clamped in the fume hood, pierce the septum with a needle attached to a syringe containing a polar aprotic solvent (e.g., anhydrous DMF or DMSO). Inject the solvent slowly. Causality: Polar aprotic solvents dissolve the compound efficiently without donating protons that could interfere with subsequent base-catalyzed reactions.
Base Introduction: Add a mild base (e.g., Potassium Carbonate, K2CO3) to deprotonate the carboxylic acid and phenolic hydroxyl groups. Self-Validation: Observe for mild effervescence or dissolution changes, confirming the acid-base neutralization is actively occurring.
Inert Atmosphere: Purge the flask with Argon or Nitrogen gas for 5 minutes. Causality: The phenolic moiety is highly susceptible to oxidative degradation in the presence of atmospheric oxygen, especially under basic conditions.
Spill Management and Disposal Plan
Immediate Spill Cleanup (Solid Powder)
Do Not Dry Sweep: Sweeping will immediately aerosolize the irritating dust[2].
Wet-Wipe Method: Dampen a disposable absorbent pad with a compatible solvent (e.g., a mixture of water and a small amount of ethanol to break the surface tension).
Containment: Gently place the damp pad over the spilled powder. Wipe inward from the edges to the center to prevent spreading.
Decontamination: Wash the affected surface with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize any residual acid, followed by a thorough water rinse.
Logistical Disposal Plan
Classification: All materials contaminated with 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid must be classified strictly as Halogenated Organic Waste .
Causality: The robust carbon-fluorine bond requires specialized, high-temperature incineration (typically >1000°C) to break down safely. Standard incineration can lead to the release of highly toxic and corrosive hydrofluoric acid (HF) gas into the atmosphere.
Packaging: Store waste in clearly labeled, chemically compatible HDPE (High-Density Polyethylene) containers. Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and safety risks.
References
National Center for Biotechnology Information. "2-(4-hydroxyphenyl)benzoic Acid - Safety and Hazards." PubChem. URL:[Link]
Grokipedia Contributors. "4-Fluorobenzoic acid - Role in organic synthesis and safety." Grokipedia. URL:[Link]